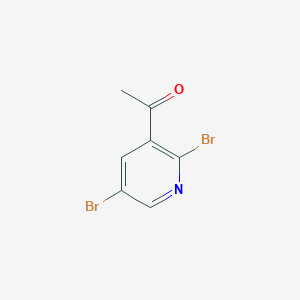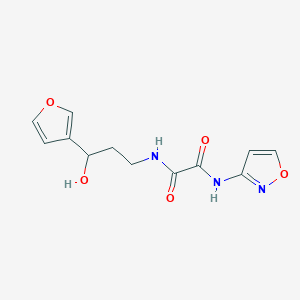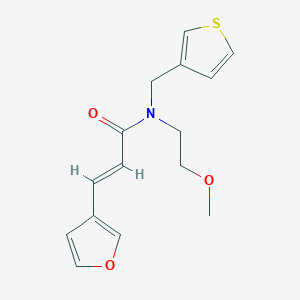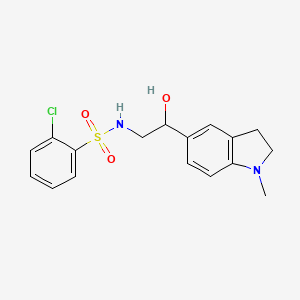
1-(2,5-Dibromopyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 2089319-23-1 . It has a molecular weight of 278.93 . The IUPAC name for this compound is 1-(2,5-dibromopyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It’s stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Characterization
Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, a derivative of 1-(2,5-Dibromopyridin-3-yl)ethanone, was produced through hydrazinolysis. This compound, upon oxidation with potassium permanganate, yielded 1H-pyrazole-3-carboxylic acid, indicating potential applications in synthetic chemistry (Smolyar, 2010).
Synthesis of Bromo-Pyridin Derivatives : A study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone from 2,5-dibromo-pyridine, suggesting its utility in preparing complex bromopyridin compounds (Jin, 2015).
Phosphorus Ylide and Mercury(II) Complexes : The preparation of a phosphorus labile ylide and its complexes with mercury(II) halides from a related compound highlights the potential of this compound in the field of coordination chemistry (Dadrass et al., 2014).
Biological and Antimicrobial Applications
Antimicrobial Activity : A derivative, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity. This points to the potential use of this compound derivatives in developing new antimicrobial agents (Salimon et al., 2011).
Biocidal Fluoro-Boron Complexes : The creation of biocidal fluoro-boron complexes using derivatives of this compound highlights its application in developing compounds with potential fungicidal and bactericidal properties (Saxena & Singh, 1994).
Anticandidal and Antimicrobial Agents : Synthesized tetrazole derivatives of related compounds exhibited potent anticandidal activity with low cytotoxicity, suggesting the potential of this compound derivatives in antimicrobial research (Kaplancıklı et al., 2014).
Luminescent and Optical Applications
- Luminescent Properties : Studies on terbium and europium complexes with amino-alkenone type ligands, derived from similar compounds, revealed distinctive luminescent properties. This suggests potential applications in materials science and photonics (Xu et al., 2010).
Safety and Hazards
特性
IUPAC Name |
1-(2,5-dibromopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGBSBAPGGDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)


![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)

